molecular formula C20H15NO3 B12415066 Kartogenin-d4

Kartogenin-d4

Cat. No.: B12415066
M. Wt: 321.4 g/mol
InChI Key: SLUINPGXGFUMLL-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kartogenin-d4 is a deuterated derivative of Kartogenin, a small molecule known for its ability to induce chondrogenic differentiation of mesenchymal stem cells. This compound has garnered significant attention in the field of regenerative medicine, particularly for its potential in cartilage repair and regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kartogenin-d4 involves the incorporation of deuterium atoms into the Kartogenin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the use of deuterated solvents in the hydrogenation step, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Kartogenin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .

Scientific Research Applications

Kartogenin-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium incorporation, which can enhance the stability and bioavailability of the compound. This makes it a promising candidate for long-term therapeutic applications compared to its non-deuterated counterpart .

Properties

Molecular Formula

C20H15NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D

InChI Key

SLUINPGXGFUMLL-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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